4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine
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Overview
Description
4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-difluoroaniline with α-bromoacetone in the presence of a base to form the intermediate 2,4-difluorophenyl-2-bromoacetone. This intermediate then undergoes cyclization with thiourea to yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Brominated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: Lacks the methyl group at the 5-position.
4-(2,4-Difluorophenyl)-5-ethyl-1,3-thiazol-2-amine: Contains an ethyl group instead of a methyl group.
4-(2,4-Difluorophenyl)-5-phenyl-1,3-thiazol-2-amine: Contains a phenyl group at the 5-position.
Uniqueness
The presence of the methyl group at the 5-position in 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C10H8F2N2S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8F2N2S/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H2,13,14) |
InChI Key |
GFGIUHFSINVLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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